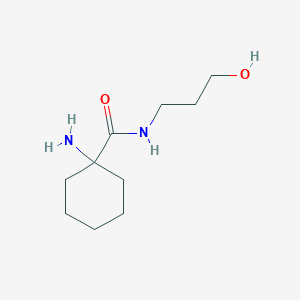
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide, also known as AHPC, is a cyclic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC has been extensively studied for its various biochemical and physiological effects, making it a promising candidate for drug development, nanotechnology, and biomedical research.
Wirkmechanismus
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which play a role in gene expression. 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has also been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has also been shown to modulate the immune response, regulate cell proliferation and differentiation, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has several advantages for use in lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide also has some limitations, including its relatively low stability and susceptibility to degradation.
Zukünftige Richtungen
There are several future directions for the study of 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as materials science and renewable energy, and the development of novel drug delivery systems for 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide. Additionally, further research is needed to elucidate the mechanisms underlying the various biochemical and physiological effects of 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by the reaction of the oxime with 3-chloropropanol to form 3-(cyclohexanone oxime)-1-chloropropan-2-ol. The final step involves the reaction of 3-(cyclohexanone oxime)-1-chloropropan-2-ol with ammonium hydroxide to form 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has been extensively studied for its potential applications in various fields, including drug development, nanotechnology, and biomedical research. 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide has also been used as a building block in the synthesis of various nanostructures, including nanoparticles and nanotubes.
Eigenschaften
IUPAC Name |
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-10(5-2-1-3-6-10)9(14)12-7-4-8-13/h13H,1-8,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGXHEUMJOYJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(3-hydroxypropyl)cyclohexane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)
![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)